molecular formula C29H26O4 B1254407 Riccardin A

Riccardin A

Cat. No.: B1254407
M. Wt: 438.5 g/mol
InChI Key: DXBKBLARMLPGND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Riccardin A is a natural product found in Riccardia multifida with data available.

Scientific Research Applications

Anticancer Potential

  • Anticancer Activity in Lung Carcinoma : Riccardin D, a compound related to Riccardin A, demonstrated anticancer effects in human lung carcinoma. It inhibited angiogenesis, a process critical for tumor growth, by reducing levels of angiogenic factors like VEGF in human umbilical vascular endothelial cells (HUVEC) and lung cancer cells. This inhibition led to reduced blood vessel formation in tumor tissues, contributing to its anticancer activity (Sun et al., 2011).
  • Effectiveness Against Non-Small Cell Lung Cancer : Another study on Riccardin D showed its effectiveness against non-small cell lung cancer. It suppressed proliferation, invasion, and migration of cancer cells, and induced apoptosis. This was further confirmed in mouse models, indicating its potential as a chemotherapeutic agent (Xue et al., 2012).

Antifungal Effects

  • Inhibition of Candida albicans Biofilms : Riccardin D has shown significant inhibitory effects on biofilms of Candida albicans, both in vitro and in vivo. It altered the morphology of biofilms and inhibited hypha formation, a crucial step for biofilm maturation. This suggests potential use in treating fungal infections (Li et al., 2012).

Mechanisms of Action in Cancer Therapy

  • DNA Topoisomerase II Inhibition and Apoptosis in Leukemia Cells : Riccardin D acts as a DNA topoisomerase II inhibitor, effectively inducing apoptosis in human leukemia cells. It selectively inhibited topoisomerase II activity and induced apoptotic features in leukemia cells, suggesting a potential for leukemia therapy (Xue et al., 2012).
  • Nanosuspension Formulation for Enhanced Efficacy : A study on Riccardin D nanosuspensions revealed that particle size significantly affects pharmacokinetics and tissue distribution. This has implications for developing effective formulations for cancer therapy (Liu et al., 2013).

Synthesis and Derivative Studies

  • Synthesis and Biological Activity Studies : Efforts to synthesize riccardin derivatives have shown promise. Novel riccardin D derivatives induced cell death and inhibited tumor growth in vivo, suggesting their potential as cancer treatment agents (Wang et al., 2013).
  • Antimicrobial Potential of Derivatives : Synthesis and evaluation of riccardin D derivatives revealed strong antibacterial and antifungal activities, indicating their potential as antimicrobial agents (Sun et al., 2016).

Properties

Molecular Formula

C29H26O4

Molecular Weight

438.5 g/mol

IUPAC Name

5-methoxy-14-oxapentacyclo[20.2.2.210,13.115,19.02,7]nonacosa-1(24),2(7),3,5,10(29),11,13(28),15,17,19(27),22,25-dodecaene-16,24-diol

InChI

InChI=1S/C29H26O4/c1-32-24-12-14-25-22(18-24)9-4-19-5-10-23(11-6-19)33-29-17-21(8-15-27(29)30)3-2-20-7-13-26(25)28(31)16-20/h5-8,10-18,30-31H,2-4,9H2,1H3

InChI Key

DXBKBLARMLPGND-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)C3=C(C=C(CCC4=CC(=C(C=C4)O)OC5=CC=C(CC2)C=C5)C=C3)O

Synonyms

riccardin A

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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